molecular formula C24H34N2O5 B6085023 2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

Cat. No. B6085023
M. Wt: 430.5 g/mol
InChI Key: XDTVNKISUIGHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied in scientific research. This compound is also known as DMPEA and is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. DMPEA has been shown to increase the activity of these neurotransmitters, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
DMPEA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. In addition, DMPEA has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for use in lab experiments. It is a well-established compound that has been extensively studied. It is also relatively easy to synthesize using standard chemical techniques. However, there are some limitations to its use in lab experiments. For example, DMPEA has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, DMPEA has not been extensively studied in humans, so its potential therapeutic effects in humans are not fully understood.

Future Directions

There are several future directions for research on DMPEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the effectiveness of DMPEA in treating these conditions. In addition, more research is needed to understand the exact mechanism of action of DMPEA and its potential effects on other neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of DMPEA in humans.

Synthesis Methods

DMPEA can be synthesized through a multi-step process that involves the reaction of piperazine with 3,5-dimethoxybenzyl chloride and 3-(2-hydroxyethoxy)benzyl chloride. The resulting compound is then reduced with sodium borohydride to yield DMPEA. This synthesis method has been well-established in the literature and has been used in many scientific studies.

Scientific Research Applications

DMPEA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. In addition, DMPEA has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as an antidepressant and antipsychotic agent.

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[[3-(2-hydroxyethoxy)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-29-23-13-20(14-24(15-23)30-2)17-26-8-7-25(18-21(26)6-9-27)16-19-4-3-5-22(12-19)31-11-10-28/h3-5,12-15,21,27-28H,6-11,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTVNKISUIGHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(3,5-Dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

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